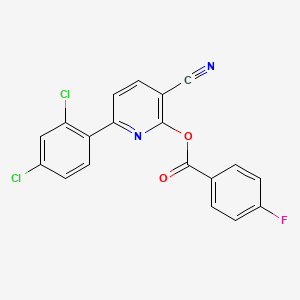
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C19H9Cl2FN2O2 and its molecular weight is 387.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of cyano, dichlorophenyl, and pyridine moieties, suggests a range of biological activities that merit detailed exploration. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C19H14Cl2N2O2
- Molecular Weight : 438.14 g/mol
- CAS Number : [61529076]
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridine and benzenecarboxylates have shown effectiveness against various bacterial strains. A study highlighted that certain pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its structural analogs. Compounds containing cyano and chlorophenyl groups have been linked to the inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have explored the implications of similar compounds in real-world applications.
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of pyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics . -
Case Study on Anti-inflammatory Mechanisms :
Another investigation focused on the anti-inflammatory properties of related compounds in a murine model. The results showed that treatment with these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .
Research Findings
Recent research has expanded on the biological mechanisms through which this compound might exert its effects:
- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in inflammation and microbial resistance. Its ability to inhibit key enzymes involved in inflammatory responses has been documented, supporting its potential role as an anti-inflammatory agent .
- Synergistic Effects : Preliminary studies suggest that when combined with other antimicrobial agents, this compound may enhance overall efficacy against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2FN2O2/c20-13-4-7-15(16(21)9-13)17-8-3-12(10-23)18(24-17)26-19(25)11-1-5-14(22)6-2-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMIYZPTLLDEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













